
4-O-beta-d-mannopyranosyl-d-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(b-D-Mannopyranosyl)-D-glucose is a disaccharide composed of a mannose and a glucose molecule. It is a biochemical compound used primarily in proteomics research. The molecular formula of 4-O-(b-D-Mannopyranosyl)-D-glucose is C12H22O11, and it has a molecular weight of 342.3 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(b-D-Mannopyranosyl)-D-glucose typically involves the glycosylation of D-glucose with a mannose donor. This reaction is often catalyzed by enzymes such as glycosyltransferases or by using chemical catalysts under controlled conditions. The reaction conditions include maintaining a specific temperature, pH, and solvent environment to ensure the successful formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 4-O-(b-D-Mannopyranosyl)-D-glucose may involve biotechnological methods using microbial fermentation. Microorganisms engineered to express specific glycosyltransferases can be used to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired disaccharide.
化学反应分析
Types of Reactions
4-O-(b-D-Mannopyranosyl)-D-glucose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose and mannose units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the glucose unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of gluconic acid and mannonic acid.
Reduction: Formation of glucitol (sorbitol) and mannitol.
Substitution: Formation of various glycosides depending on the substituent introduced.
科学研究应用
4-O-(b-D-Mannopyranosyl)-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.
作用机制
The mechanism of action of 4-O-(b-D-Mannopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. The compound may also interact with carbohydrate-binding proteins, influencing cellular processes such as cell signaling and adhesion.
相似化合物的比较
Similar Compounds
4-O-(b-D-Mannopyranosyl)-D-mannose: Another disaccharide with similar structural features but composed of two mannose units.
4-O-(b-D-Glucopyranosyl)-D-glucose:
4-O-(b-D-Galactopyranosyl)-D-glucose:
Uniqueness
4-O-(b-D-Mannopyranosyl)-D-glucose is unique due to its specific glycosidic linkage between mannose and glucose, which imparts distinct biochemical properties. Its ability to participate in various glycosylation reactions and its role in biological systems make it a valuable compound for research and industrial applications.
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1 |
InChI 键 |
DKXNBNKWCZZMJT-GFRRCQKTSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


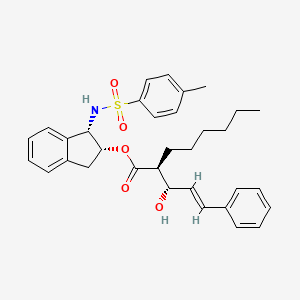
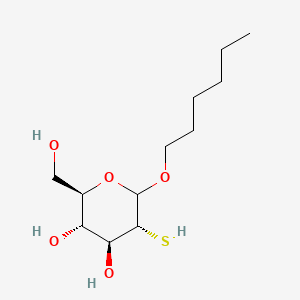
![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
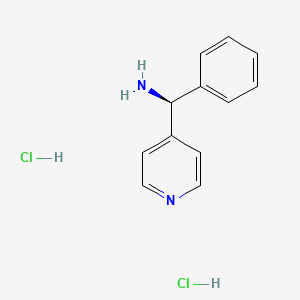
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)
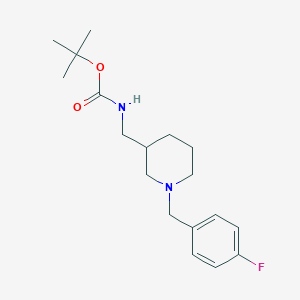

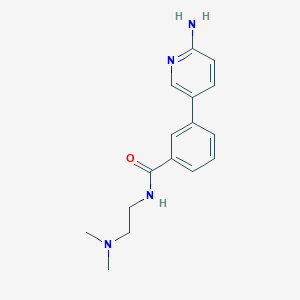
![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)
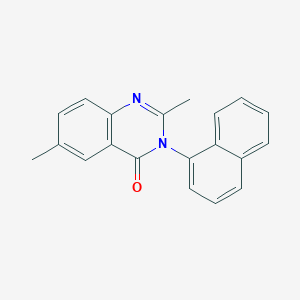
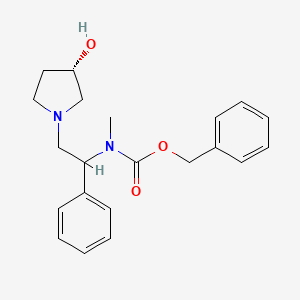
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)
![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)

